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Compound of Interest

Compound Name: Quinate

Cat. No.: B1679955 Get Quote

Quinate's Role in Microbial Carbon Metabolism:
A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of quinate's role as a carbon source in microbial metabolism against

other alternatives, supported by experimental data and detailed protocols.

Quinate, a cyclic polyol, is a significant carbon source for various microorganisms, feeding into

central metabolism through a specialized catabolic pathway. Understanding the physiological

relevance of quinate metabolism is crucial for fields ranging from microbial ecology and

biotechnology to the development of novel antimicrobial agents targeting these pathways. This

guide compares microbial growth on quinate to other common carbon sources and provides

detailed methodologies for key experimental verifications.

Comparative Microbial Growth on Quinate and
Other Carbon Sources
Microorganisms exhibit diverse capabilities in utilizing quinate as a sole carbon and energy

source. The efficiency of quinate metabolism can be compared to that of more common

substrates like glucose or other aromatic compounds.

Table 1: Comparative Growth Kinetics of Various Microorganisms on Different Carbon Sources
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Microorganism Carbon Source
Specific
Growth Rate
(µ, h⁻¹)

Substrate
Uptake Rate
(mmol/gDCW/h
)

Reference

Corynebacterium

glutamicum

ATCC 13032

Glucose 0.41 ± 0.02 4.5 ± 0.3 [1]

Acetate 0.39 ± 0.01 - [1]

Quinate
Growth

supported
- [2]

Pseudomonas

putida KT2440
Glucose ~0.5 - [3]

Benzoate ~0.4 3.4 [4]

Quinate
Growth

supported
-

Aspergillus niger Glucose 0.264 ± 0.005 -

Xylose 0.150 ± 0.003 -

Quinate
Growth

supported
-

Data for quinate as a sole carbon source for some organisms is qualitative ("Growth

supported") as specific kinetic data was not available in the cited literature. Further research is

needed to quantify these rates.

Metabolic Pathways: Quinate Catabolism
The catabolism of quinate is a convergent pathway that funnels into the β-ketoadipate

pathway, a central route for the degradation of aromatic compounds in many bacteria and

fungi. The initial steps involve the conversion of quinate to protocatechuate.

Key Enzymes in Quinate Catabolism:
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Quinate Dehydrogenase (QDH): Oxidizes quinate to 3-dehydroquinate.

Dehydroquinate Dehydratase (DHQD): Dehydrates 3-dehydroquinate to 3-

dehydroshikimate.

Dehydroshikimate Dehydratase: Converts 3-dehydroshikimate to protocatechuate.

Protocatechuate is then further metabolized via the β-ketoadipate pathway into intermediates

of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Quinate Dehydroquinate Quinate Dehydrogenase (QDH) Dehydroshikimate Dehydroquinate Dehydratase (DHQD) Protocatechuate

 Dehydroshikimate
 Dehydratase β-Ketoadipate

Pathway
TCA Cycle

(Succinyl-CoA, Acetyl-CoA)

Click to download full resolution via product page

Quinate Catabolic Pathway.

Experimental Protocols
Microbial Growth Assays on Defined Carbon Sources
This protocol outlines the methodology to compare microbial growth kinetics on quinate versus

other carbon sources.

a. Media Preparation:

Prepare a minimal medium (e.g., M9 minimal medium) containing all essential salts and

trace elements but lacking a carbon source.

Prepare sterile stock solutions of the carbon sources to be tested (e.g., 20% w/v quinate,

20% w/v glucose, 10% w/v benzoate).

b. Inoculum Preparation:

Grow a pre-culture of the microorganism in a rich medium (e.g., LB broth) overnight at the

optimal temperature and shaking conditions.
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Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS)

to remove residual medium, and resuspend in the minimal medium without a carbon source

to a standardized optical density (OD₆₀₀) of 1.0.

c. Growth Curve Determination:

In a 96-well microplate or shake flasks, add the minimal medium and the respective carbon

source to a final concentration (e.g., 10 mM).

Inoculate each well or flask with the washed cell suspension to a starting OD₆₀₀ of 0.05.

Incubate the cultures at the optimal growth temperature with continuous shaking.

Measure the OD₆₀₀ at regular intervals (e.g., every hour for 24-48 hours) using a

spectrophotometer or microplate reader.

Plot the natural logarithm of the OD₆₀₀ against time. The slope of the linear portion of this

curve represents the specific growth rate (µ).
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Workflow for Microbial Growth Assay.

Quinate Dehydrogenase (QDH) Enzyme Assay
This spectrophotometric assay measures the activity of QDH by monitoring the reduction of

NAD⁺ or NADP⁺.

a. Reagents:
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Assay Buffer: 100 mM Tris-HCl, pH 9.0.

Substrate: 50 mM Quinic acid solution.

Cofactor: 10 mM NAD⁺ or NADP⁺ solution.

Enzyme: Cell-free extract or purified QDH.

b. Procedure:

In a 1 ml cuvette, combine 850 µl of assay buffer, 50 µl of the NAD(P)⁺ solution, and 50 µl of

the cell-free extract.

Initiate the reaction by adding 50 µl of the quinic acid solution.

Immediately measure the increase in absorbance at 340 nm over time using a

spectrophotometer. The rate of increase in absorbance is proportional to the QDH activity.

One unit of QDH activity is defined as the amount of enzyme that catalyzes the formation of

1 µmol of NAD(P)H per minute under the assay conditions. The molar extinction coefficient

for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.

Dehydroquinate Dehydratase (DHQD) Enzyme Assay
This assay measures the activity of DHQD by monitoring the formation of 3-dehydroshikimate,

which has a strong absorbance at 234 nm.

a. Reagents:

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

Substrate: 2 mM 3-dehydroquinate solution.

Enzyme: Cell-free extract or purified DHQD.

b. Procedure:

In a 1 ml quartz cuvette, combine 950 µl of assay buffer and 50 µl of the cell-free extract.
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Initiate the reaction by adding 50 µl of the 3-dehydroquinate solution.

Monitor the increase in absorbance at 234 nm over time. The molar extinction coefficient for

3-dehydroshikimate at pH 7.5 is 11,900 M⁻¹cm⁻¹.

One unit of DHQD activity is defined as the amount of enzyme that catalyzes the formation

of 1 µmol of 3-dehydroshikimate per minute.

Signaling and Regulation of Quinate Metabolism
The expression of the genes involved in quinate catabolism (qui genes) is tightly regulated,

often induced by the presence of quinate and subject to catabolite repression by preferred

carbon sources like glucose. In many fungi, this regulation is mediated by specific

transcriptional activators and repressors.
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Regulation of Quinate Utilization Genes.

In conclusion, quinate represents a physiologically relevant carbon source for a variety of

microorganisms, and its metabolic pathway is a potential target for antimicrobial development.

The experimental protocols provided herein offer a framework for further investigation into the

specifics of quinate metabolism in different organisms and its comparison with the utilization of

other carbon substrates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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